molecular formula C10H19NO4 B12862936 (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate

(R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate

Cat. No.: B12862936
M. Wt: 217.26 g/mol
InChI Key: VESBLQCTDXRDKH-MRVPVSSYSA-N
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Description

®-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate is a chiral compound with a unique structure that includes a dioxane ring and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate typically involves the reaction of ®-1,4-dioxan-2-ylmethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The dioxane ring can be oxidized to form corresponding dioxane derivatives.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized dioxane derivatives.

    Reduction: Amines and alcohols.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

®-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The dioxane ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • ®-1,4-Dioxan-2-ylmethanol
  • ®-1,4-Dioxan-2-ylmethyl 4-methylbenzenesulfonate
  • ®-6-(1,4-dioxan-2-yl)phenanthridine

Uniqueness

®-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate is unique due to the presence of both a dioxane ring and a carbamate group, which confer distinct chemical reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl N-[(2R)-1,4-dioxan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(12)11(4)8-7-13-5-6-14-8/h8H,5-7H2,1-4H3/t8-/m1/s1

InChI Key

VESBLQCTDXRDKH-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H]1COCCO1

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1COCCO1

Origin of Product

United States

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